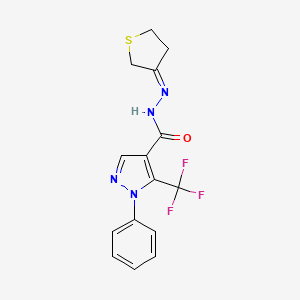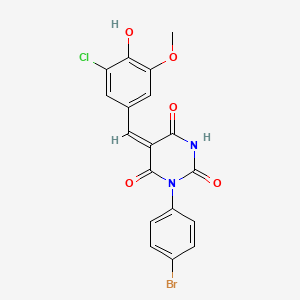![molecular formula C23H29N3O4 B5916570 2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5916570.png)
2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMAPT belongs to a class of compounds called imidazopyridines, which have been shown to have anti-cancer properties.
作用机制
2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate inhibits the NF-κB pathway by targeting the upstream kinase IKKβ. This leads to the inhibition of NF-κB activation and downstream gene expression, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the expression of anti-apoptotic genes and induce the expression of pro-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiotherapy. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is involved in the growth and spread of cancer cells.
实验室实验的优点和局限性
2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and is stable under normal laboratory conditions. It has also been extensively studied for its potential therapeutic applications, particularly in cancer, and has been shown to have anti-cancer properties. However, there are also limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which can limit its use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate. One area of research is the development of more potent analogs of this compound that have improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. This could lead to the development of personalized cancer therapies that are tailored to the individual patient. Additionally, the combination of this compound with other anti-cancer drugs is an area of active research, as it has been shown to enhance the effectiveness of chemotherapy and radiotherapy. Finally, the use of this compound in other diseases, such as inflammation and autoimmune disorders, is an area of potential future research.
合成方法
The synthesis of 2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate involves the reaction of 2,6-dimethoxy-4-iodoaniline with 4-(4-methylbenzyl)piperazine in the presence of a palladium catalyst. The resulting intermediate is then reacted with acetic anhydride to yield this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate has been extensively studied for its potential therapeutic applications, particularly in cancer. It has been shown to have anti-cancer properties by inhibiting the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. This compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making them more susceptible to treatment.
属性
IUPAC Name |
[2,6-dimethoxy-4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-17-5-7-19(8-6-17)16-25-9-11-26(12-10-25)24-15-20-13-21(28-3)23(30-18(2)27)22(14-20)29-4/h5-8,13-15H,9-12,16H2,1-4H3/b24-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPABRWOQMBCKG-IWIPYMOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)OC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC(=C(C(=C3)OC)OC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916488.png)
![methyl 2-(1-{4-[(2,4-dichlorobenzoyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B5916494.png)
![4-chloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916496.png)

![1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B5916500.png)
![4-fluoro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5916513.png)
![3,4,5-trimethoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5916520.png)
![3-(4-hydroxyphenyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B5916526.png)
![3-chloro-N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916536.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916553.png)
![2-iodo-N-(2-(5-methyl-2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916558.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B5916561.png)
![2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5916563.png)